2-Succinylbenzoate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Succinylbenzoate are enzymes involved in the biosynthesis of menaquinone, also known as Vitamin K2 . These include:
These enzymes play a crucial role in the conversion of chorismate to 1-4-dihydroxy-2-naphthone (DHNA), a key step in the menaquinone biosynthetic pathway .
Mode of Action
This compound interacts with its target enzymes to facilitate the biosynthesis of menaquinone . Specifically, O-succinylbenzoate synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form this compound .
Biochemical Pathways
This compound is involved in the menaquinone biosynthetic pathway . This pathway is used by bacteria to synthesize menaquinone, also known as Vitamin K2 . The conversion of chorismate to DHNA is a central part of this pathway .
Biochemical Analysis
Biochemical Properties
2-Succinylbenzoate is involved in the biosynthesis of menaquinone through the 1,4-dihydroxy-2-naphthoate pathway. It interacts with several enzymes, including this compound-CoA ligase, which catalyzes the conversion of this compound to 2-succinylbenzoyl-CoA . This enzyme requires divalent cations such as magnesium or manganese for its activity. The interaction between this compound and these enzymes is critical for the proper functioning of the menaquinone biosynthesis pathway.
Cellular Effects
This compound influences various cellular processes, particularly in bacteria. It plays a role in the electron transport chain by contributing to the synthesis of menaquinone, which is essential for anaerobic respiration . This compound affects cell signaling pathways and gene expression by modulating the levels of menaquinone, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with enzymes involved in the menaquinone biosynthesis pathway. It binds to this compound-CoA ligase, facilitating the conversion to 2-succinylbenzoyl-CoA . This interaction is crucial for the continuation of the biosynthetic pathway, ultimately leading to the production of menaquinone. The binding interactions and enzyme activation are essential for the compound’s role in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have sustained effects on cellular metabolism, particularly in bacterial cultures.
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound supports normal cellular functions by contributing to menaquinone synthesis. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is a key intermediate in the menaquinone biosynthesis pathway. It is formed from isochorismate through a series of enzymatic reactions and is subsequently converted to 2-succinylbenzoyl-CoA by this compound-CoA ligase . This pathway involves several enzymes and cofactors, including magnesium and manganese, which are essential for the proper functioning of the biosynthetic process .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where it participates in the biosynthesis of menaquinone. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for ensuring that this compound reaches the sites of enzymatic activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in the cytoplasm where the menaquinone biosynthesis pathway occurs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes involved in its conversion to 2-succinylbenzoyl-CoA. Post-translational modifications and targeting signals may also play a role in directing this compound to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Succinylbenzoate is synthesized through the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate. This reaction is catalyzed by the enzyme O-succinylbenzoate synthase, which is encoded by the menC gene in Escherichia coli . The reaction conditions typically involve the presence of magnesium ions, which are essential for the enzyme’s activity .
Industrial Production Methods
Industrial production of O-succinylbenzoate involves the fermentation of bacteria that possess the menC gene. These bacteria are cultured under controlled conditions to optimize the production of O-succinylbenzoate. The compound is then extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions
O-Succinylbenzoate undergoes several types of chemical reactions, including:
Substitution: O-Succinylbenzoate can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Magnesium Ions: Essential for the dehydration reaction catalyzed by O-succinylbenzoate synthase.
Enzymes: O-succinylbenzoate synthase is the primary enzyme involved in the synthesis of O-succinylbenzoate.
Major Products Formed
The major product formed from the dehydration reaction is O-succinylbenzoate itself. This compound can further participate in the biosynthesis of menaquinone (vitamin K2) .
Scientific Research Applications
O-Succinylbenzoate has several scientific research applications, including:
Comparison with Similar Compounds
O-Succinylbenzoate is similar to other intermediates in the menaquinone biosynthetic pathway, such as:
2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate: The precursor to O-succinylbenzoate.
Menaquinone (Vitamin K2): The final product of the biosynthetic pathway.
The uniqueness of O-succinylbenzoate lies in its specific role as an intermediate in the biosynthesis of menaquinone, which is not found in humans and animals but is essential for bacterial respiration .
Properties
IUPAC Name |
2-(3-carboxypropanoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWQNVQRXFZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181839 | |
Record name | o-Succinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27415-09-4 | |
Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Succinylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Succinylbenzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | o-Succinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-SUCCINYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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